Cas no 306733-05-1 (7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
306733-05-1 structure
商品名:7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:306733-05-1
MF:C14H20N4O2S
メガワット:308.399201393127
CID:6291474
PubChem ID:5291054

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Z223847136
    • AKOS000717579
    • SR-01000527985
    • SR-01000527985-1
    • 7-[(2E)-BUT-2-EN-1-YL]-3-METHYL-8-[(2-METHYLPROPYL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
    • (E)-7-(but-2-en-1-yl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
    • AB00153321-02
    • F0381-3311
    • Oprea1_710964
    • 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
    • NCGC00302769-01
    • 306733-05-1
    • インチ: 1S/C14H20N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6,9H,7-8H2,1-4H3,(H,16,19,20)/b6-5+
    • InChIKey: UXAJKRFJGNFMJL-AATRIKPKSA-N
    • ほほえんだ: S(CC(C)C)C1=NC2=C(C(NC(N2C)=O)=O)N1C/C=C/C

計算された属性

  • せいみつぶんしりょう: 308.13069707g/mol
  • どういたいしつりょう: 308.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 441
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0381-3311-2μmol
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0381-3311-1mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0381-3311-25mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0381-3311-75mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F0381-3311-15mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0381-3311-3mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F0381-3311-10μmol
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0381-3311-4mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0381-3311-50mg
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F0381-3311-20μmol
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
306733-05-1 90%+
20μl
$118.5 2023-05-17

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 306733-05-1)

7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by its CAS number 306733-05-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the purine derivatives class, which is well-known for its biological significance and therapeutic potential. The unique structural features of this molecule, including its double bond in the butenyl group and the presence of a sulfanyl substituent, contribute to its distinct chemical properties and biological activities.

The synthesis and characterization of 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been extensively studied due to its potential applications in drug development. The presence of multiple functional groups such as the enone moiety and the sulfanyl group enhances its reactivity and interaction with biological targets. This compound has been explored for its possible role in modulating various cellular processes, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in purine derivatives as pharmacological agents due to their ability to interact with nucleic acid bases and enzymes. The structural similarity of 7-(2E)-but-2-en-1-yl-3-methyl-8-(2-methylpropyl)sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione to natural purines like adenosine and guanosine suggests that it may exhibit similar biological effects. However, its unique modifications make it a distinct molecule with potential advantages over natural purines in terms of stability and bioavailability.

One of the key areas of research involving 7-(2E)-butenyl-substituted purines is their role in anti-inflammatory and immunomodulatory therapies. Studies have shown that certain purine derivatives can inhibit inflammatory pathways by interacting with specific enzymes and receptors. The sulfanyl group in 7-(2E)-butenyl-substituted purines may further enhance their ability to modulate immune responses by affecting sulfation pathways that are crucial for immune cell function.

The enone moiety present in 7-(2E)-butenyl-substituted purines also contributes to their chemical diversity and reactivity. This functional group can participate in various chemical reactions, including Michael additions and aldol condensations, which are useful for further derivatization and development of new drug candidates. The synthesis of this compound often involves multi-step organic reactions that require careful optimization to ensure high yield and purity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 7-(2E)-butenyl-substituted purines with greater accuracy. Molecular docking studies have identified potential binding sites on target proteins for this compound, providing insights into its mechanism of action. These computational approaches have been particularly useful in designing derivatives with enhanced potency and selectivity.

The pharmaceutical industry has shown interest in developing novel therapeutic agents based on purine derivatives due to their broad spectrum of biological activities. 7-(Butenyl-substituted purines) such as 7-(2E)-butenyl-substituted purines have been explored for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability of these compounds to interact with multiple biological targets makes them attractive candidates for multitarget drug discovery.

In conclusion,7-(Butenyl-substituted purines) such as 7-(trans-butenyl)-substituted purines represent a promising class of pharmacological agents with diverse therapeutic applications. The unique structural features of these compounds contribute to their distinct chemical properties and biological activities, making them valuable tools for drug development. Further research is needed to fully elucidate their mechanisms of action and optimize their pharmacological profiles for clinical use.

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